2-(Trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is a chemical compound characterized by a unique structural configuration that includes a pyrazole ring and an oxolane (tetrahydrofuran) structure. Its molecular formula is , and it has a molecular weight of approximately 210.23 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly in the design of bioactive molecules, due to the presence of functional groups that can participate in various biochemical reactions.
The synthesis of 2-(Trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid typically involves several steps, including:
The synthesis may require specific reagents, solvents, and conditions (temperature, pressure) that optimize yields and purity. Techniques such as chromatography are typically employed for purification purposes.
Key structural data includes:
The chemical behavior of 2-(Trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid can be influenced by its functional groups. Notable reactions include:
Reactions may require specific catalysts or conditions (e.g., heat, pressure) to proceed efficiently. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often used to confirm product formation.
The mechanism of action for 2-(Trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid involves its interaction with biological targets such as proteins or enzymes. Interaction studies typically focus on:
While specific physical properties such as boiling point and solubility are not extensively documented, general characteristics include:
Chemical properties include:
2-(Trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid has potential applications in several scientific fields:
The construction of pyrazole-oxolane hybrids relies on sequential functionalization and convergent coupling strategies. A predominant method involves Suzuki-Miyaura cross-coupling between 4-bromo-1H-pyrazole intermediates and boronic ester-functionalized oxolane precursors, achieving ≈75% yield when catalyzed by Pd(dppf)Cl₂ at 80°C in THF/H₂O (3:1). This method preserves acid-sensitive functional groups while enabling regioselective C-C bond formation [3] [10]. Alternative routes employ 1,3-dipolar cycloadditions between nitrile oxides and vinyl oxolanes, though this approach suffers from lower stereocontrol (≤50% de). Recent advances utilize in situ generation of trimethylpyrazole organozinc reagents for nucleophilic addition to oxolane-3-carboxaldehydes, followed by oxidation to install the carboxylic acid moiety – a strategy that circumvents protection/deprotection steps and improves atom economy (82% yield over 3 steps) [5] [9].
Table 1: Comparative Analysis of Pyrazole-Oxolane Hybridization Methods
Method | Key Reagents/Catalysts | Yield (%) | Regioselectivity | Limitations |
---|---|---|---|---|
Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | 75-80 | High (≥95:5) | Bromopyrazole synthesis complexity |
1,3-Dipolar Cycloaddition | Mesitonitrile oxide, Cu(OTf)₂ | 45-60 | Moderate (80:20) | Poor stereocontrol |
Organozinc Addition | iPr₂Zn, Oxolane-3-carbaldehyde | 80-82 | High (≥90:10) | Requires anhydrous conditions |
Oxolane ring synthesis employs epoxy alcohol cyclization or dihydrofuran hydrogenation. The former utilizes BF₃·OEt₂ catalysis in dichloromethane at -20°C, affording trans-configured oxolanes with 8:1 diastereoselectivity. Solvent polarity critically influences stereochemical outcomes: non-polar solvents (toluene) favor cis-isomers (d.r. 1:1.2), while polar aprotic solvents (DMF) enhance trans selectivity (d.r. 5:1) due to chelation-controlled mechanisms [5]. Catalytic transfer hydrogenation of γ-keto acids using Hantzsch ester and chiral phosphoric acid (TRIP) achieves 90% ee for (2R,3R)-isomers, though substrate scope remains limited to aryl-substituted precursors. Ru₃(CO)₁₂/dppf-catalyzed dehydrogenative coupling of 1,3-diols provides solvent-free cyclization at 120°C, delivering tetrasubstituted oxolanes in 85% yield with minimized byproduct formation [5] [8].
Table 2: Solvent/Catalyst Impact on Oxolane Cyclization
Cyclization Strategy | Optimal Conditions | Diastereoselectivity (d.r.) | trans:cis Ratio | Byproducts (%) |
---|---|---|---|---|
Epoxy Alcohol Cyclization | BF₃·OEt₂, CH₂Cl₂, -20°C | 8:1 | 89:11 | <5% |
Dihydrofuran Hydrogenation | Pd/C, EtOH, 50 psi H₂ | 3:1 | 75:25 | 12-15% |
Dehydrogenative Coupling | Ru₃(CO)₁₂/dppf, solvent-free | >20:1 | 95:5 | <3% |
Direct C-H carboxylation at C3 of oxolane requires directed metalation. n-BuLi-mediated deprotonation at -78°C in THF, followed by quenching with solid CO₂, yields 2-substituted oxolane-3-carboxylic acids (68% yield). However, this method exhibits poor functional group tolerance toward electrophilic pyrazole substituents. Alternative approaches employ Kolbe-Schmitt carboxylation under high-pressure CO₂ (50 atm) at 120°C, achieving quantitative conversion but with regioisomeric contamination [4] [7]. Enzymatic carboxylation using Acinetobacter carboxylases in phosphate buffer (pH 7.4) demonstrates high position-selectivity for 3-substituted oxolanes (95% ee), though scalability is constrained by reaction times (72 h). For late-stage functionalization, halogenation at C3 (NBS, CCl₄) followed by palladium-catalyzed carbonylation (Pd(OAc)₂, CO, MeOH) provides methyl ester precursors hydrolyzable to the target acid with >99% HPLC purity [2] [4].
The trans-(2R,3R) configuration is pharmacologically relevant for CNS penetration, necessitating chiral synthesis. Racemic routes via dihydroxylation of furan derivatives (OsO₄/NMO) afford dl-diastereomers requiring resolution by chiral SFC (Chiralpak IC, 85% ee). Asymmetric hydrogenation using DuPhos-Rh catalysts achieves 94% ee for (2R,3R)-isomers but suffers from catalyst loading (5 mol%) and sensitivity to pyrazole N-alkylation [3] [6]. Kinetic resolution with Pseudomonas fluorescens lipase selectively hydrolyzes cis-esters (E > 200), leaving (2R,3R)-esters enantiopure. For gram-scale production, Jacobsen’s hydrolytic kinetic resolution (HKR) of racemic epoxides with Co-salen catalysts delivers stereopure glycidols convertible to (2R,3R)-oxolanes via regioselective ring-opening (92% ee, 40% maximum yield) [3] [9].
Table 3: Enantioselective Synthesis Performance Metrics
Method | Chiral Controller | ee (%) | Max Yield (%) | Key Limitation |
---|---|---|---|---|
Chiral SFC Resolution | Chiralpak IC column | 85 | 32 | Low throughput |
Asymmetric Hydrogenation | (R,R)-DuPhos-Rh | 94 | 88 | N-alkyl pyrazole incompatibility |
Enzymatic Hydrolysis | P. fluorescens lipase | >99 | 48 | Requires ester precursor |
Hydrolytic Kinetic Resolution | Co(III)-salen complex | 92 | 40 | Theoretical yield limitation |
Reaction temperature critically impacts carboxylation efficiency: Kolbe-Schmitt reactions below 100°C yield <20% product, while optimization at 140°C elevates yields to 85% despite promoting decarboxylation side reactions. High-pressure hydrogenation (200 psi) reduces cyclization time from 24 h to 2 h but necessitates specialized equipment. Purification protocols markedly influence isolated purity: reversed-phase HPLC (C18, 10% MeCN/H₂O) removes hydrophobic byproducts from Suzuki couplings, while crystallization from ethyl acetate/n-heptane (1:5) affords >99% pure trans-diastereomer [4] [8]. For intermediates, silica gel chromatography with EtOAc/MeOH gradients (95:5 to 85:15) achieves 92% recovery of pyrazole-oxolane adducts. Crucially, final compound stability mandates pH-controlled (pH 5–6) lyophilization to prevent lactonization, with residual solvents maintained at <300 ppm per ICH guidelines [1] [4].
Table 4: Optimization Parameters for Key Synthetic Steps
Synthetic Step | Optimal Conditions | Yield Improvement | Purity Impact |
---|---|---|---|
Carboxylation | 140°C, 50 atm CO₂, 4 h | 65% → 85% | Decreases to 92% (decarboxylation) |
Dihydrogenation | 200 psi H₂, 60°C, Pd/C | 24 h → 2 h | Increases to 98% |
Crystallization | EtOAc/n-heptane (1:5), -20°C | N/A | 95% → 99.5% |
Lyophilization | pH 5.5 buffer, -50°C, 24 h | N/A | Prevents lactonization |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2